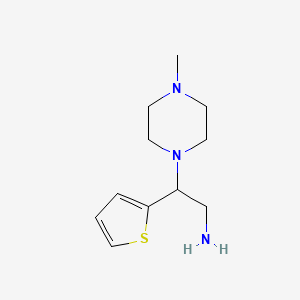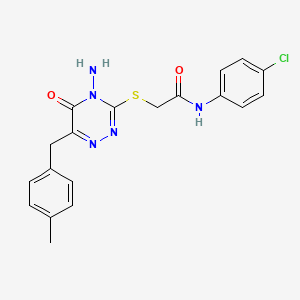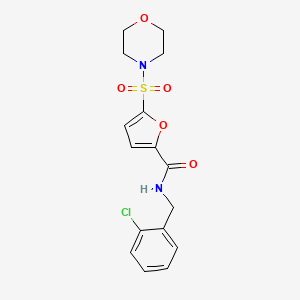
1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of urea derivatives is a significant area of research due to their potential as medicinal compounds. In one study, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The synthesis involved computer-aided design and aimed to discover new anticancer agents that could act as potential BRAF inhibitors. One compound, in particular, demonstrated potent inhibitory activity, with IC50 values comparable to the positive-control sorafenib .
Molecular Structure Analysis
The molecular structure of urea derivatives can significantly influence their biological activity. Complexation-induced unfolding of heterocyclic ureas was studied, revealing that these compounds can equilibrate between simple foldamers and multiply hydrogen-bonded sheetlike structures. X-ray crystallographic analyses and detailed 1H NMR solution studies indicated that these ureas are intramolecularly hydrogen-bonded in the solid state and can form folded structures in solution. This behavior is crucial for understanding the self-assembly properties of these molecules and their potential mimicry of biological processes such as the helix-to-sheet transition .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, often serving as key intermediates or catalysts. Urea-2,2-dihydroperoxypropane (UDHPP), a white crystalline solid oxidant, was used in several oxidation reactions, including the epoxidation of unsaturated ketones and alkenes, oxidation of sulfides to sulfoxides and sulfones, and oxidative amidation of aromatic aldehydes. These reactions were carried out under mild conditions and afforded high yields, demonstrating the versatility of urea derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure and the presence of functional groups. The anion coordination chemistry of protonated urea-based ligands was explored, showing that these compounds can form adducts with inorganic oxo-acids. The solid-state structures of these anion complexes displayed a variety of hydrogen bond motifs, which are essential for their reactivity and potential applications in catalysis and materials science. The ability of these urea derivatives to selectively bind anions like perchlorate is particularly noteworthy .
Scientific Research Applications
Urea Derivatives as Oxidants and Reagents in Organic Synthesis
Urea derivatives, such as Urea‐2,2‐dihydroperoxypropane (UDHPP), have been highlighted for their application in various oxidative procedures, including epoxidation of unsaturated ketones and alkenes, oxidation of sulfides, and oxidative amidation of aromatic aldehydes. These processes benefit from the use of urea derivatives by providing high yields under mild conditions and short reaction times (Khosravi & Naserifar, 2019).
Applications in Medicinal Chemistry
Research into urea derivatives has led to the synthesis of new anticancer agents. Specifically, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant potential as BRAF inhibitors (Feng et al., 2020).
Environmental Monitoring and Analysis
The occurrence of urea herbicide isoproturon and its metabolites in environmental samples highlights the importance of urea derivatives in agricultural applications and environmental science. Studies focusing on the detection and identification of these compounds in soil and water after heavy rainfall events underline the need for monitoring their presence due to their potential impact on agriculture and the environment (Schuelein et al., 1996).
Urea in Material Science
Urea's role extends into material science, where it serves as an efficient reagent for synthesizing novel components for applications such as cationic ring-opening polymerisation. This demonstrates urea's versatility and its contribution to advancing material science through the development of new materials (Annby et al., 2001).
properties
IUPAC Name |
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11-4-5-14(6-12(11)2)20-8-13(7-15(20)23)18-16(24)19-17(3,9-21)10-22/h4-6,13,21-22H,7-10H2,1-3H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHXQUJAOJSKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC(C)(CO)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2513895.png)

![3-(methylthio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2513905.png)

![5-Methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine](/img/structure/B2513907.png)


![N-butyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2513911.png)





![Ethyl 4-((4-((3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2513918.png)